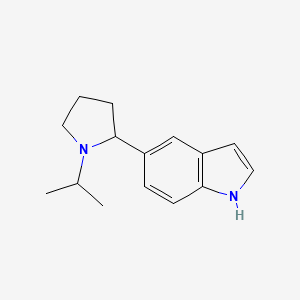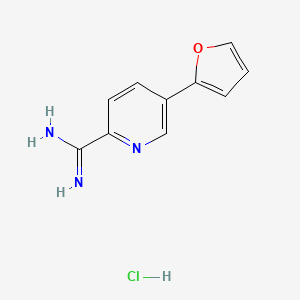![molecular formula C15H18N2 B15067674 2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile typically involves a multi-step process. One common method includes the cyclization of an appropriate indene derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1,2-dihydroindene-3,4’-piperidine]
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
Uniqueness
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include increased rigidity and stability, which can enhance its biological activity and make it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile |
InChI |
InChI=1S/C15H18N2/c16-9-12-17-10-7-15(8-11-17)6-5-13-3-1-2-4-14(13)15/h1-4H,5-8,10-12H2 |
InChI-Schlüssel |
VLMVZCAZTZUNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(CC2)CC#N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)

![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)



![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)



